molecular formula C10H9F3N2O B13238542 N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide

N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide

Cat. No.: B13238542
M. Wt: 230.19 g/mol
InChI Key: IMNIQIOSXBSRON-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide (CAS 1861351-43-0) is a chemical building block of significant interest in medicinal and organic chemistry research. The compound features a 2,3-dihydro-1H-isoindole scaffold, a privileged structure in drug discovery, protected by a trifluoroacetyl group. The trifluoroacetamide group serves as a crucial protecting group for amines , offering stability against a range of reaction conditions while being readily removable under specific deprotection protocols to unmask the primary amine . This makes the reagent particularly valuable in multi-step synthetic sequences, especially in the development of novel active molecules. Patent literature indicates that derivatives of this compound and its structural analogs are explored as key intermediates in the synthesis of potential therapeutic agents , including antiretroviral compounds, highlighting its role in early-stage pharmaceutical research . With a molecular formula of C10H9F3N2O and a molecular weight of 230.19 g/mol, it is typically supplied as a solid powder . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C10H9F3N2O

Molecular Weight

230.19 g/mol

IUPAC Name

N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H9F3N2O/c11-10(12,13)9(16)15-8-2-1-6-4-14-5-7(6)3-8/h1-3,14H,4-5H2,(H,15,16)

InChI Key

IMNIQIOSXBSRON-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide typically involves:

  • Construction or availability of the 2,3-dihydro-1H-isoindole or isoindoline intermediate.
  • Introduction of the trifluoroacetamide moiety via acylation of the corresponding amine.

This approach aligns with common methods for preparing trifluoroacetamides by reacting amines with trifluoroacetic anhydride or trifluoroacetyl chloride.

Key Synthetic Steps and Conditions

Step 1: Preparation of the Isoindoline Intermediate

  • Isoindoline derivatives are often synthesized via intramolecular cyclization of substituted benzylamines or via reduction of isoindolinones.
  • According to patent US9085530B2, substituted dihydroisoindolinone intermediates can be prepared through cyclization reactions involving amine precursors, sometimes employing formamide or methanesulfonic acid as cyclization agents under heating.
  • Protecting groups on amino substituents (e.g., carbamates like carbobenzyloxy or t-butyloxycarbonyl) may be used to control reactivity and selectivity during synthesis.

Step 2: Introduction of the Trifluoroacetamide Group

  • The free amine on the isoindoline ring is acylated with trifluoroacetic anhydride or trifluoroacetyl chloride.
  • This acylation generally proceeds under mild conditions, often in the presence of a base such as triethylamine to scavenge generated acid.
  • The reaction is typically performed in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at low temperatures to room temperature to avoid side reactions.

Representative Synthetic Route (Literature-Informed)

Step Reagents/Conditions Description Yield/Notes
1 Starting material: 2-aminobenzylamine derivative; Cyclization agent: formamide or methanesulfonic acid; Heat Intramolecular cyclization to form 2,3-dihydro-1H-isoindole ring Moderate to good yield; requires careful temperature control
2 Trifluoroacetic anhydride or trifluoroacetyl chloride; Base: triethylamine; Solvent: DCM or THF; 0°C to RT Acylation of isoindoline amine to form trifluoroacetamide High yield, clean reaction with minimal side products

Detailed Reaction Outcomes and Analysis

Yield and Purity

  • The cyclization step to form the isoindoline core can be sensitive to reaction time and temperature, with prolonged heating potentially lowering purity due to side reactions or decomposition.
  • Acylation with trifluoroacetyl reagents is generally high yielding (>85%) with straightforward purification via column chromatography or recrystallization.
  • Industrial scale-up challenges include controlling reaction exotherms during acylation and ensuring complete cyclization without overreaction or polymerization.

Reaction Optimization

  • Use of protecting groups on amino substituents enhances selectivity and yield during cyclization and acylation steps.
  • Avoidance of ultraviolet light catalysis (noted as problematic in related isoindoline syntheses) by using chemical cyclization agents improves safety and scalability.
  • Solvent choice impacts reaction rate and product isolation; THF and DCM are preferred for their solvating ability and ease of removal.

Comparative Table of Preparation Methods

Method Aspect Description Advantages Limitations
Cyclization Agent Formamide or methanesulfonic acid heating Efficient ring closure without UV light Requires careful temperature control; long reaction times possible
Protecting Groups Carbobenzyloxy, t-butyloxycarbonyl, etc. Improved selectivity and yield Additional steps for protection/deprotection
Acylation Reagents Trifluoroacetic anhydride or trifluoroacetyl chloride High yield, mild conditions Sensitive to moisture; requires dry conditions
Purification Column chromatography or recrystallization High purity product Column chromatography may complicate scale-up

Summary of Research Outcomes

  • The synthesis of this compound is well-established through the formation of the isoindoline intermediate followed by trifluoroacetylation.
  • Recent patents highlight improvements in cyclization methodology avoiding hazardous UV catalysis and improving industrial feasibility.
  • The trifluoroacetamide functionalization proceeds efficiently and cleanly, enabling access to the target compound with high purity suitable for pharmaceutical applications.
  • Optimization of protecting groups and reaction conditions is critical for maximizing yield and simplifying purification.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetamide group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetic acid, while reduction could produce N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroethylamine.

Scientific Research Applications

N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can form strong hydrogen bonds and electrostatic interactions with target proteins, leading to modulation of their activity. The dihydroisoindole moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares key parameters of the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Core Structure Substituents PSA* Key Features
N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide (Target) C10H9F3N2O 230.19 Dihydroisoindole Trifluoroacetamide at 5-position ~50† Strong electron-withdrawing group
N-(2,3-Dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)acetamide C11H10N2O3 218.21 Dihydroisoindole Methyl, dioxo groups; acetamide at 5 66.48 Higher polarity due to dioxo groups
N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)acetamide C12H14N2O2 218.11 Dihydroindole Acetyl on N1; acetamide at 5 49.41 Reduced hydrogen bonding capacity
N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide C14H13F3N2O2 298.26 Pyrazolone Trifluoroacetamide; methyl, phenyl N/A Heterocyclic pyrazole core; lipophilic

*PSA: Polar Surface Area (Ų); †Estimated based on substituent contributions.

Key Differences and Implications

Core Structure :

  • The target compound’s dihydroisoindole core differs from dihydroindole () and pyrazolone (). Isoindole derivatives often exhibit aromatic stabilization, influencing electronic properties and binding to hydrophobic pockets in proteins .

Substituent Effects: The trifluoroacetamide group in the target compound enhances lipophilicity and metabolic resistance compared to acetamide analogs (). Fluorine’s electronegativity may also strengthen dipole interactions in biological targets .

Synthetic Considerations :

  • The trifluoroacetamide group may complicate synthesis due to the need for fluorinated reagents, whereas acetamide derivatives () are more straightforward to prepare.

Biological Activity

N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to a class of isoindole derivatives that have been synthesized through various methods, including cyclization reactions involving substituted anilines and acylating agents. The trifluoroacetamide moiety contributes to its unique properties, enhancing lipophilicity and potentially affecting biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound. For instance:

  • Cell Line Studies : The compound has shown significant antiproliferative effects against various cancer cell lines. In vitro assays indicated IC50 values in the low micromolar range against breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines .
Cell Line IC50 (µM) Mechanism
MCF-75.3Induction of apoptosis via caspase activation
A5496.1Cell cycle arrest at G1 phase
HCT1164.8Inhibition of proliferation signals

The mechanisms underlying the biological activity of this compound include:

  • Apoptosis Induction : Flow cytometric analysis revealed that the compound induces apoptosis in cancer cells through activation of caspases 3 and 9 . This was confirmed by Western blotting showing increased levels of pro-apoptotic proteins.
  • Cell Cycle Arrest : The compound also causes cell cycle arrest at the G1 phase in A549 cells, suggesting a disruption in the normal cell cycle progression .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed in treated cells, indicating oxidative stress as a contributing factor to its anticancer activity .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects :

  • Oxidative Stress Modulation : It exhibits antioxidant properties that may protect neuronal cells from oxidative damage. Studies have shown that it reduces lipid peroxidation and enhances the activity of antioxidant enzymes in neuronal cell cultures .

Case Studies

Several case studies have been documented regarding the efficacy of isoindole derivatives:

  • Study on Neuroprotection : A study demonstrated that derivatives similar to this compound significantly protected against neurotoxic agents in vitro by reducing apoptosis markers and enhancing cell viability .
  • Anticancer Research : Another research initiative focused on synthesizing various isoindole derivatives and evaluating their cytotoxicity against different cancer types. The results indicated that compounds with trifluoroacetyl groups exhibited enhanced activity compared to their non-fluorinated counterparts .

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